2,2,4-trimethyl-1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate
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Overview
Description
2,2,4-trimethyl-1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate is a complex organic compound that features a quinoline core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Enoyl Group: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.
Final Coupling: The final step involves coupling the quinoline derivative with the enoyl group under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitro groups.
Reduction: Reduction of the nitro groups to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro groups could be involved in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The unique combination of the quinoline core with multiple nitro and enoyl groups makes this compound distinct. This structural complexity can lead to unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H25N3O7 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]quinolin-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C30H25N3O7/c1-20-19-30(2,3)31(28(34)14-10-21-6-4-8-23(16-21)32(36)37)27-13-12-25(18-26(20)27)40-29(35)15-11-22-7-5-9-24(17-22)33(38)39/h4-19H,1-3H3/b14-10+,15-11+ |
InChI Key |
CYZDYAUSYHUFHO-WFYKWJGLSA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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